molecular formula C8H3ClNNaO3 B3178974 Sodium 5-chlorobenzo[d]oxazole-2-carboxylate CAS No. 87876-97-9

Sodium 5-chlorobenzo[d]oxazole-2-carboxylate

Cat. No.: B3178974
CAS No.: 87876-97-9
M. Wt: 219.56 g/mol
InChI Key: IYKIFIZFBZNZPX-UHFFFAOYSA-M
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Description

Significance of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are of immense importance in the field of medicinal chemistry. Their prevalence in a vast array of pharmaceuticals underscores their versatile nature and their ability to interact with biological targets. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and hydrogen bonding capabilities. These characteristics are crucial for the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its ability to bind to specific enzymes or receptors.

The structural diversity of heterocyclic compounds provides a rich landscape for the design of new drugs. By modifying the heterocyclic core and its substituents, medicinal chemists can fine-tune the pharmacological profile of a compound to enhance its efficacy and reduce potential side effects. This adaptability has led to the incorporation of heterocyclic moieties into a wide range of drugs, including anticancer, antimicrobial, and anti-inflammatory agents.

Within the broad class of heterocyclic compounds, the oxazole (B20620) nucleus, a five-membered ring containing one oxygen and one nitrogen atom, and its fused bicyclic counterpart, benzoxazole (B165842), are of particular interest. The benzoxazole scaffold, in which an oxazole ring is fused to a benzene (B151609) ring, is considered a "privileged" structure in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.

Overview of Sodium 5-chlorobenzo[d]oxazole-2-carboxylate within Chemical Research Contexts

This compound is a specific chemical entity that belongs to the benzoxazole family. While detailed research specifically on this sodium salt is not extensively documented in publicly available literature, its constituent parts—the 5-chlorobenzo[d]oxazole core and the carboxylate group—are subjects of significant interest in chemical research, particularly in the synthesis of more complex molecules. It is often utilized as a pharmaceutical intermediate, a building block for the creation of larger, more elaborate compounds with potential therapeutic applications. synhet.com

The investigation into derivatives of 5-chlorobenzo[d]oxazole-2-carboxylic acid provides valuable insights into the potential research applications of its sodium salt. These studies often explore the impact of various chemical modifications on the biological activity of the core benzoxazole structure.

Chemical Identification of this compound
IdentifierValue
IUPAC Namesodium;5-chloro-1,3-benzoxazole-2-carboxylate synhet.com
CAS Number87876-97-9 synhet.com
PubChem CID23720420 synhet.com
Molecular FormulaC8H3ClNNaO3

Recent research has focused on the synthesis and evaluation of various amide and diamide (B1670390) derivatives of 5-chlorobenzo[d]oxazole. These studies aim to understand the structure-activity relationships of these compounds, particularly their potential as antiproliferative agents. For instance, a 2022 study investigated the in-vitro antiproliferative activities of a series of 5-chlorobenzo[d]oxazole-based derivatives against different cancer cell lines. The findings from this research highlight the potential of the 5-chlorobenzoxazole (B107618) scaffold in the development of new anticancer agents.

In-vitro Antiproliferative Activities of 5-chlorobenzo[d]oxazole-based Derivatives
Compound TypeTerminal MoietyCell LineIC50 Value (µM)
Amide3-chlorophenylHepG228.36
Diamide3-chlorophenylMCF-726.31

The data from such studies, while not directly pertaining to this compound itself, underscore the significance of its core structure in the ongoing search for novel therapeutic compounds. The sodium salt serves as a key starting material or intermediate in the synthesis of these and other potentially bioactive molecules, placing it firmly within the context of active chemical and medicinal research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-chloro-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKIFIZFBZNZPX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClNNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Sodium 5 Chlorobenzo D Oxazole 2 Carboxylate Analogues

Substitution Reactions on the Benzoxazole (B165842) Ring System

The benzoxazole ring, while aromatic, exhibits reactivity patterns that are distinct from simple benzene (B151609) derivatives due to the influence of the fused oxazole (B20620) moiety and its substituents. The primary substitution pathway on the benzene portion of the scaffold is electrophilic aromatic substitution (SEAr). The regioselectivity of these reactions is directed by the existing substituents on the ring.

Nucleophilic aromatic substitution (SNAr) on the benzoxazole ring is less common and requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halogen). youtube.comlibretexts.orglibretexts.org In 5-chlorobenzoxazole (B107618) derivatives, the chlorine at C-5 is not sufficiently activated for facile nucleophilic displacement unless additional, potent electron-withdrawing groups are present on the ring.

Modern synthetic methods, such as direct C-H functionalization, offer alternative routes for substitution on the benzoxazole core. nih.govrsc.orgyale.edu These transition-metal-catalyzed reactions can enable the introduction of aryl, alkyl, or other functional groups at specific C-H bonds, including the C-2 position of the oxazole ring, often with high regioselectivity and functional group tolerance. organic-chemistry.org

Reaction TypeExpected Major Product(s) on 5-Chlorobenzoxazole CoreKey Influencing Factors
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Substitution primarily at the C-6 position.Directing effect of the oxazole ring and the C-5 chloro substituent. Deactivating nature of the chloro group. mnstate.edu
Nucleophilic Aromatic SubstitutionGenerally unfavorable at the C-5 position.Requires strong activation by electron-withdrawing groups ortho/para to the leaving group. libretexts.org
C-H FunctionalizationSubstitution at various positions (e.g., C-2, C-7) depending on the catalyst and directing group.Choice of transition metal catalyst, ligand, and directing group. rsc.orgyale.edu

Reactions Involving the Carboxylate Moiety

The carboxylate group at the C-2 position is a versatile functional handle for a variety of chemical transformations.

The sodium salt of 5-chlorobenzo[d]oxazole-2-carboxylic acid can be readily converted to its corresponding carboxylic acid by acidification. This acid can then undergo esterification with various alcohols under standard conditions to yield a range of ester analogues. nih.gov A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. marmara.edu.tr Alternatively, coupling agents can be employed for milder reaction conditions. The synthesis of methyl 5-chlorobenzo[d]oxazole-2-carboxylate has been reported, demonstrating the feasibility of this transformation. myskinrecipes.com

Conversely, the hydrolysis of these esters back to the parent carboxylic acid can be achieved by treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. This reversible transformation is crucial for protecting the carboxylic acid functionality during other synthetic steps or for modulating the solubility and pharmacokinetic properties of the molecule. nih.gov

Benzoxazole-2-carboxylic acids can undergo decarboxylation, which involves the loss of carbon dioxide from the C-2 position. This transformation typically requires elevated temperatures and can be facilitated by heating the carboxylic acid or its salt with a substance like soda lime, which is a mixture of calcium oxide and sodium hydroxide. libretexts.org This process results in the formation of the corresponding C-2 unsubstituted benzoxazole, in this case, 5-chlorobenzoxazole.

More contemporary methods for decarboxylation may proceed under milder conditions. For instance, radical decarboxylation of aromatic carboxylic acids can be initiated photochemically, often using a copper catalyst, which allows the reaction to proceed at significantly lower temperatures. nih.gov This pathway involves the formation of an aryl radical intermediate after the loss of CO2, which is then quenched to yield the final product.

Oxidative and Reductive Transformations of the Heterocyclic Core

The benzoxazole ring system can be susceptible to both oxidative and reductive conditions, which can lead to ring-opening or other structural modifications.

Oxidative transformations can lead to the cleavage of the oxazole ring. For example, a TEMPO-mediated aerobic oxidative system has been shown to facilitate the ring-opening of benzoxazoles, which can then react with benzylamines in a one-pot synthesis of 2-aryl benzoxazoles. tandfonline.combohrium.com This process involves an initial oxidative opening of the oxazole ring to form a 2-aminophenol (B121084) intermediate. Similarly, iron-catalyzed oxidative cyclization reactions can also proceed via a ring-opening mechanism of the benzoxazole scaffold. rsc.org In another approach, a yttrium triflate (Y(OTf)3)-catalyzed cascade reaction of benzoxazoles with propargylic alcohols proceeds through a ring-opening and subsequent annulation to form 1,4-benzoxazine scaffolds. rsc.org

Information regarding the specific reductive transformations of the 5-chlorobenzoxazole core is less detailed in the literature. However, general methods for the reduction of heterocyclic aromatic systems could potentially be applied. Catalytic hydrogenation, for example, could lead to the saturation of the benzene ring under harsh conditions or potentially the reductive cleavage of the C-O bond within the oxazole ring, depending on the catalyst and reaction parameters. Such transformations would fundamentally alter the core structure of the molecule.

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization of the benzoxazole scaffold is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. researchgate.netnih.gov The 5-chlorobenzo[d]oxazole-2-carboxylate framework offers multiple points for modification to explore these relationships systematically.

Key Derivatization Points for SAR Studies:

C-2 Position: The carboxylate group can be converted into a wide array of amides, esters, or other functional groups. Introducing different substituents at this position allows for the exploration of how size, electronics, and hydrogen bonding potential impact target binding and biological activity. nih.govresearchgate.net

Benzene Ring (C-4, C-6, C-7): Introduction of various substituents on the benzene ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. SAR studies often involve synthesizing series of analogues with different electron-donating or electron-withdrawing groups at these positions to optimize activity. scholarsresearchlibrary.comnih.gov For example, introducing substituted phenyl or pyridyl groups at the 6-position has been explored in the development of histamine (B1213489) H3 antagonists. nih.gov

C-5 Position: While the starting scaffold is chlorinated at this position, replacement of the chlorine with other halogens (F, Br, I) or other functional groups can provide insight into the role of this substituent in biological interactions.

By systematically synthesizing and testing libraries of these derivatives, researchers can build a comprehensive understanding of the pharmacophore, identifying the key structural features required for optimal biological performance. mdpi.com

Position of DerivatizationExample ModificationsPurpose in SAR Studies
C-2Conversion of carboxylate to various amides and esters.Explore steric and electronic requirements of the binding pocket; modify solubility and metabolic stability. nih.gov
C-4, C-6, C-7Introduction of alkyl, alkoxy, nitro, or additional halo groups via SEAr or C-H activation.Tune electronic properties (lipophilicity, pKa) and probe for additional binding interactions. nih.gov
C-5Replacement of chlorine with other halogens or functional groups.Determine the importance of the halogen and its specific properties (size, electronegativity) for activity.

Structure Activity Relationship Sar Studies of Sodium 5 Chlorobenzo D Oxazole 2 Carboxylate Analogues

Impact of Halogen Substitution on Biological Functionality

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn affects their biological function. In the context of benzoxazole (B165842) analogues, halogen substitution, particularly at the C-5 position of the benzene (B151609) ring, has been shown to be a critical determinant of activity.

Research indicates that the presence of a halogen atom, such as chlorine or bromine, at the C-5 position can lead to enhanced antiproliferative activity against various human cancer cell lines. mdpi.com For instance, compound 36 (5-chloro-2-(4-morpholinophenyl)benzoxazole) demonstrated pronounced anticancer activity against pancreatic (Capan-1), colorectal (HCT-116), and glioblastoma (LN229) cell lines, even surpassing the activity of the reference drug etoposide (B1684455) against the LN229 cell line. mdpi.com The electron-withdrawing nature of the chlorine atom at this position can influence the electron density of the entire benzoxazole ring system, potentially altering its binding affinity to target proteins or enzymes. globalresearchonline.net

CompoundStructureKey SubstituentObserved Biological ActivityReference
Sodium 5-chlorobenzo[d]oxazole-2-carboxylateImage of this compoundCl at C-5Core compound of interest. synhet.com
Compound 36Image of Compound 36Cl at C-5; Morpholine at C-2 phenylPotent antiproliferative activity against Capan-1, HCT-116, and LN229 cancer cells. mdpi.com
5-chloro-2-substituted sulfanyl-benzoxazoleImage of 5-chloro-2-substituted sulfanyl-benzoxazoleCl at C-5Reported anticonvulsant properties. globalresearchonline.net

The position of the halogen substituent on the benzoxazole ring is a critical factor that governs the intensity and type of biological response. SAR studies have consistently shown that substitutions at the C-2 and C-5 positions are particularly influential. mdpi.comglobalresearchonline.net The C-5 position is often highlighted as prevailing over the intensity of the activity. jocpr.com

For example, moving a substituent to a different position can drastically alter the molecule's effectiveness. One study on 3-(2-benzoxazol-5-yl)alanine derivatives found that introducing an electron-accepting bromine atom at the C-7 position of the benzoxazole ring resulted in a significant increase in antifungal activity, yielding the most active compound among the tested series. nih.gov This demonstrates that while C-5 is a key position, other locations on the benzene portion of the scaffold, such as C-6 and C-7, can also be strategically modified to modulate biological outcomes. jocpr.com Research on 2-oxo-3H-benzoxazoles has also indicated that substituents at the C-6 position can be favorable for analgesic activity. jocpr.com This positional dependence underscores the importance of the substituent's location in defining the molecule's three-dimensional shape and electronic distribution, which are essential for precise interaction with a biological target.

Position of SubstitutionReported Influence on BioactivityExample ActivitiesReference
C-2Decisive for the type of biological activity.Antimicrobial, Antiproliferative, Anticonvulsant. jocpr.commdpi.com
C-5Often governs the intensity of the activity; Halogen substitution enhances activity.Antiproliferative, Anticonvulsant. jocpr.commdpi.com
C-6Favorable for specific activities in certain scaffolds (e.g., 2-oxo-3H-benzoxazoles).Analgesic, Anti-inflammatory. jocpr.com
C-7Electron-accepting groups (e.g., Bromine) can significantly increase activity.Antifungal. nih.gov

Influence of Substituents at the Carboxylate Position (C-2) on Biological Activity

The C-2 position of the benzoxazole ring is a primary site for chemical modification and is considered crucial for determining the specific biological activity of the resulting analogues. jocpr.comnih.gov The carboxylate group in this compound serves as a key functional handle that can be transformed into other moieties, such as esters, amides, or hydrazides, to explore new biological functions.

Modification of the C-2 position significantly impacts the molecule's electronic properties, steric profile, and hydrogen bonding capacity. For instance, converting the carboxylate to various carboxamide derivatives has been explored. A study on 5-substituted-benzoxazole-2-carboxamides revealed that compounds with specific amine substitutions (N-piperidine and N-4-methylpiperidine) exhibited moderate inhibitory effects on COX-1 and COX-2 enzymes, along with significant anti-proliferative activity against the MCF-7 breast cancer cell line. researchgate.net This suggests that the amide linkage and the nature of the N-substituent are important for these biological activities. Furthermore, attaching aryl groups at the C-2 position is a common strategy that has led to compounds with potent antiproliferative and antimicrobial effects. mdpi.comnih.gov The choice of substituent at C-2 can direct the compound's activity towards different therapeutic areas, highlighting its role as a key determinant of the pharmacological profile. jocpr.comnih.gov

Modulation of Biological Responses by Nitrogen and Oxygen Heteroatoms

The intrinsic biological activity of the benzoxazole scaffold is fundamentally linked to the presence of the nitrogen and oxygen heteroatoms within the five-membered oxazole (B20620) ring. researchgate.netjocpr.com These atoms are not merely structural components; they actively participate in molecular interactions that underpin the compound's biological effects.

The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules like enzymes and receptors. researchgate.net The oxygen atom also contributes to the molecule's polarity and can participate in hydrogen bonding. Together, these heteroatoms define the electronic landscape of the oxazole ring, making it an aromatic system that can engage in π-π stacking interactions with aromatic residues in protein binding sites. researchgate.net A comparative study of derivatives with different five-membered heteroaromatic substituents at the C-2 position found that compounds with an oxygen-containing ring (furan) had similar activity to those with a nitrogen-containing ring (pyrrole). nih.gov This indicates that the presence of a heteroatom is key, and subtle changes in its nature (oxygen vs. nitrogen) can be used to fine-tune activity. The ability of these heteroatoms to interact with biopolymers is a primary reason why benzoxazoles are considered structural isosteres of natural nucleic bases, allowing them to readily engage with biological systems. jocpr.com

Comparative Analysis of Benzoxazole vs. Thiazole (B1198619) Analogues

In drug design, the principle of bioisosterism is often used, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity. Benzothiazole (B30560), where the oxygen atom of the benzoxazole ring is replaced by a sulfur atom, is a classic bioisostere of benzoxazole. nih.gov

Comparative studies have shown that this seemingly minor change can lead to significant differences in biological activity. In some cases, replacing a thiazole ring with an oxazole ring has been found to increase the fungicidal activity and broaden the spectrum of action of the compounds. nih.gov Conversely, in a study targeting anticancer agents, the replacement of a benzothiazole scaffold with a benzoxazole moiety resulted in only a slight decrease in potency against HCT-116 colon cancer cells, indicating that in this context, the two scaffolds have comparable efficacy. mdpi.com

ScaffoldKey HeteroatomComparative FindingPotential Biological ActivityReference
BenzoxazoleOxygenIn some series, showed increased fungicidal activity compared to thiazole analogue.Anticancer, Antifungal, Antimicrobial. nih.govmdpi.com
BenzothiazoleSulfurConsidered a bioisostere of benzoxazole; showed slightly higher anticancer potency in one study.Anticancer, Antifungal, Antimicrobial. nih.govmdpi.com

Mechanistic Insights into Biological Activities Associated with Benzoxazole 2 Carboxylate Structures

Enzyme Inhibition Mechanisms

Benzoxazole-2-carboxylate derivatives have been identified as inhibitors of various enzymes, a key mechanism driving their therapeutic effects. The structural features of the benzoxazole (B165842) ring system allow for effective interactions with the active sites of these biological targets. researchgate.net

One of the notable enzyme targets for benzoxazole derivatives is cyclooxygenase (COX) . Certain 5-substituted benzoxazole-2-carboxamide derivatives have demonstrated inhibitory effects on both COX-1 and COX-2 enzymes. For instance, compounds with a 5-chloro substitution have shown moderate inhibitory activity against these enzymes, suggesting a potential mechanism for their anti-inflammatory properties. researchgate.net Molecular docking studies have further elucidated these interactions, showing that benzoxazole compounds can possess a strong binding affinity towards the COX-2 active site. researchgate.net

Another significant enzyme class inhibited by benzoxazole derivatives is carbonic anhydrases (hCAs) . These zinc-containing enzymes are involved in various physiological processes. 2-Mercaptobenzoxazole derivatives have been shown to be potent inhibitors of hCA isoforms I and II. rsc.org The inhibition mechanism involves the interaction of the benzoxazole scaffold with the enzyme's active site. rsc.org

Furthermore, some 2-arylbenzoxazoles have been investigated as inhibitors of the cholesterol ester transfer protein (CETP) . Structure-activity relationship studies have revealed that substitutions at the 5- and 7-positions of the benzoxazole ring are advantageous for CETP inhibition. nih.gov

The inhibitory action of benzoxazole derivatives extends to enzymes crucial for microbial survival. For example, DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, is a key target. Molecular docking studies suggest that the antibacterial activity of 2-substituted benzoxazoles can be attributed to the inhibition of DNA gyrase. nih.gov

In the context of tuberculosis, benzoxazole derivatives have been found to target enzymes essential for Mycobacterium tuberculosis (Mtb). One such target is Pks13 , a polyketide synthase involved in the biosynthesis of the Mtb cell wall. A benzoxazole scaffold has been identified as an inhibitor of the thioesterase (TE) domain of Pks13. semanticscholar.org Additionally, 2-aryl benzazole derivatives have been shown to inhibit the GTPase activity of FtsZ , arresting cell division in replicating Mtb, and also inhibit MenG , an enzyme involved in menaquinone biosynthesis in non-replicating Mtb. nih.gov

Table 1: Enzyme Inhibition by Benzoxazole Derivatives

Enzyme Target Type of Benzoxazole Derivative Biological Activity
Cyclooxygenase (COX-1 & COX-2) 5-substituted benzoxazole-2-carboxamides Anti-inflammatory
Carbonic Anhydrases (hCAs) 2-Mercaptobenzoxazoles Various physiological regulations
Cholesterol Ester Transfer Protein (CETP) 2-Arylbenzoxazoles Anticholesteremic
DNA Gyrase 2-Substituted benzoxazoles Antibacterial
Pks13 (Thioesterase domain) Benzoxazole scaffold Anti-tubercular
FtsZ (GTPase activity) 2-Aryl benzazoles Anti-tubercular
MenG 2-Aryl benzazoles Anti-tubercular

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)

Benzoxazole derivatives exhibit a broad spectrum of antimicrobial activities, targeting both bacteria and fungi through various mechanisms. wisdomlib.orgresearchgate.net

The primary antibacterial mechanism for many 2-substituted benzoxazoles is the inhibition of DNA gyrase . nih.gov This enzyme is crucial for maintaining DNA topology during replication, and its inhibition leads to bacterial cell death. The absence of DNA gyrase in higher eukaryotes makes it an attractive and selective target for antibacterial agents. nih.gov

Beyond DNA gyrase, the antimicrobial action of benzoxazoles can also be attributed to their ability to interfere with other essential cellular processes. While the precise mechanisms for all derivatives are not fully elucidated, their structural similarity to biological molecules like adenine (B156593) and guanine (B1146940) may allow them to interact with various biopolymers within the living system, disrupting their function. researchgate.net

In terms of antifungal activity, benzoxazole derivatives have shown efficacy against various fungal strains. nih.govwisdomlib.org The mechanisms of antifungal action often involve the disruption of the fungal cell membrane. nih.gov One of the primary targets for antifungal agents is ergosterol (B1671047) , a key component of the fungal cell membrane. nih.gov Azoles, a class of antifungal drugs, inhibit the synthesis of ergosterol. While the specific interaction of benzoxazole-2-carboxylates with ergosterol synthesis is an area of ongoing research, the disruption of membrane integrity remains a plausible mechanism.

Resistance to antimicrobial agents is a growing concern. For antifungal drugs, resistance mechanisms can include alterations in the drug target, changes in sterol biosynthesis, reduced intracellular drug concentration, and overexpression of the drug target. nih.gov Understanding these mechanisms is crucial for the development of new and effective benzoxazole-based antimicrobial agents.

Table 2: Antimicrobial Mechanisms of Benzoxazole Derivatives

Mechanism of Action Target Organism Specific Target
Inhibition of DNA Gyrase Bacteria DNA Gyrase
Disruption of Cell Membrane Integrity Fungi Ergosterol (potential)
Interaction with Biopolymers Bacteria/Fungi Various

Anticancer Activity Pathways

The benzoxazole core is present in numerous compounds with demonstrated anticancer properties. wisdomlib.orgresearchgate.netresearchgate.net These derivatives exert their effects through a variety of pathways, leading to the inhibition of cancer cell growth and proliferation.

One of the key mechanisms of anticancer activity for benzoxazole derivatives is the induction of apoptosis , or programmed cell death. researchgate.net Some benzoxazole derivatives have been shown to modulate the expression of key apoptotic proteins, including Bax, caspase-3, p53, and Bcl2. researchgate.net

Another significant pathway involves the inhibition of protein kinases . For example, certain benzoxazole derivatives have been identified as potential inhibitors of mTOR, a serine/threonine kinase that plays a crucial role in cell growth and proliferation. researchgate.net By inhibiting mTOR phosphorylation, these compounds can effectively halt the cell cycle. The structural similarity of oxazolo[5,4-d]pyrimidines to purine (B94841) bases suggests they can act as antimetabolites, interfering with DNA synthesis. nih.gov

Furthermore, benzoxazole derivatives can exert their anticancer effects by interacting with DNA and inhibiting topoisomerases , enzymes that are critical for DNA replication and repair. researchgate.net The isoxazole (B147169) derivatives, a related class of compounds, have been shown to act as topoisomerase inhibitors. nih.gov

The inhibition of enzymes involved in tumor progression is another important mechanism. For instance, some isoxazole derivatives have been found to be aromatase inhibitors , which is relevant in hormone-dependent cancers like breast cancer. nih.gov

Finally, some benzoxazole derivatives have demonstrated the ability to disturb tubulin polymerization , a process essential for cell division. nih.gov By interfering with microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. Molecular docking studies have shown that some oxazole (B20620) derivatives can bind to the colchicine (B1669291) binding site of tublin. researchgate.net

Table 3: Anticancer Mechanisms of Benzoxazole Derivatives

Pathway Specific Mechanism
Induction of Apoptosis Modulation of Bax, caspase-3, p53, Bcl2
Inhibition of Protein Kinases Inhibition of mTOR phosphorylation
DNA Interaction Topoisomerase inhibition
Enzyme Inhibition Aromatase inhibition
Disruption of Cell Division Interference with tubulin polymerization

Anti-Tubercular Mechanisms

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the development of new drugs with novel mechanisms of action. researchgate.netuct.ac.za Benzoxazole derivatives have emerged as a promising class of anti-tubercular agents. researchgate.netnih.gov

A key mechanism of action for some benzoxazole derivatives against Mtb is the inhibition of enzymes essential for the bacterium's survival . As mentioned earlier, Pks13, an enzyme critical for the biosynthesis of the mycolic acid layer of the Mtb cell wall, is a validated target. semanticscholar.org Benzoxazole scaffolds have been shown to inhibit the thioesterase domain of Pks13. semanticscholar.org

Another important target is FtsZ , a protein that forms the Z-ring at the site of cell division. 2-Aryl benzazole derivatives have been found to inhibit the GTPase activity of FtsZ, thereby preventing cell division in replicating Mtb. nih.gov

For non-replicating Mtb, which is notoriously difficult to eradicate, benzoxazole derivatives have shown activity by targeting alternative pathways. For example, 2-aryl benzazoles can inhibit MenG , an enzyme involved in the biosynthesis of menaquinone (Vitamin K2), which is crucial for cellular respiration in dormant Mtb. nih.gov This inhibition disrupts ATP production, leading to bacterial death. nih.gov

Some d-phenylalanine-benzoxazole derivatives have shown potent activity against Mtb, although their exact mechanism is still under investigation. Interestingly, their antibacterial activity does not appear to correlate with the inhibition of PanG, a previously suggested target. nih.gov

Table 4: Anti-Tubercular Mechanisms of Benzoxazole Derivatives

Mechanism of Action Target in M. tuberculosis State of Mtb
Inhibition of Cell Wall Synthesis Pks13 (Thioesterase domain) Replicating
Inhibition of Cell Division FtsZ (GTPase activity) Replicating
Inhibition of Cellular Respiration MenG (Menaquinone biosynthesis) Non-replicating

Other Mechanistically Investigated Biological Activities

Benzoxazole derivatives possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes . nih.govnih.govresearchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov By inhibiting COX-1 and COX-2, benzoxazole derivatives can reduce the production of these pro-inflammatory molecules. researchgate.net

The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) is mainly due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. nih.gov Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. Some 2-substituted benzoxazole derivatives have shown potential as selective COX-2 inhibitors. nih.gov

Molecular docking studies have supported these findings, demonstrating a high binding affinity of certain benzoxazole compounds for the active site of the COX-2 enzyme. researchgate.net In addition to COX inhibition, some studies suggest that benzoxazole derivatives may also exert their anti-inflammatory effects through other mechanisms, such as membrane stabilization and proteinase inhibitory activities. researchgate.net

Several studies have explored the potential of benzoxazole derivatives as antidiabetic agents. One of the primary mechanisms identified is their action as agonists for peroxisome proliferator-activated receptors (PPARs) , particularly PPARγ. mdpi.comnih.gov PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. mdpi.com Activation of PPARγ by agonists like certain benzoxazole derivatives can lead to improved insulin (B600854) sensitivity and lower blood glucose levels. nih.gov

For instance, novel benzoxazole 2,4-thiazolidinediones have been synthesized and shown to have potent hypoglycemic activity. nih.gov Their antidiabetic effects are attributed to their potent agonistic activity for PPARγ. nih.gov

Another potential mechanism for the antidiabetic activity of benzoxazole derivatives is the inhibition of α-amylase . scilit.com This enzyme is involved in the breakdown of complex carbohydrates into simple sugars. By inhibiting α-amylase, these compounds can slow down the absorption of glucose from the gut, thereby helping to control post-prandial hyperglycemia.

Antiobesity Mechanisms

While specific studies on the antiobesity mechanisms of Sodium 5-chlorobenzo[d]oxazole-2-carboxylate are not prevalent, the broader class of benzoxazole derivatives has been investigated for potential effects on weight management. nih.govd-nb.infonih.gov One of the explored pathways involves the antagonism of the Neuropeptide Y (NPY) Y5 receptor. The NPY system is a significant regulator of energy homeostasis, and the Y5 receptor subtype, in particular, is implicated in the stimulation of food intake.

A study focused on a novel benzoxazole NPY Y5 antagonist demonstrated that strategic modifications to the benzoxazole structure could lead to compounds that effectively reduce food intake. nih.gov This research highlighted the potential for benzoxazole derivatives to act as anti-obesity agents. Although the specific compound in that study was structurally different from this compound, it establishes a precedent for this class of compounds to interact with key regulators of appetite. The mechanism of action for such compounds involves blocking the NPY Y5 receptor, thereby inhibiting the downstream signaling that leads to increased food consumption. The presence of a chloro-group at the 5-position and a carboxylate at the 2-position on the benzoxazole ring of the subject compound would significantly alter its electronic and steric properties, which would, in turn, influence its binding affinity and selectivity for the Y5 receptor. Further research is necessary to determine if this compound or its derivatives can effectively act as NPY Y5 antagonists.

Compound Class Target Observed Effect
Benzoxazole DerivativesNeuropeptide Y (NPY) Y5 ReceptorReduction of food intake

Antioxidant Mechanisms

Several studies have highlighted the antioxidant potential of various benzoxazole derivatives. mdpi.comnih.gov The mechanism of action is often attributed to their ability to scavenge free radicals and to modulate the activity of enzymes involved in oxidative stress. The heterocyclic benzoxazole ring system can act as an electron donor, enabling it to neutralize reactive oxygen species (ROS) and thus mitigate cellular damage.

Research on related heterocyclic structures, such as benzothiazoles, has shown that these compounds can exhibit significant antioxidant and photoprotective properties, making them candidates for protecting against skin damage induced by oxidative stress. nih.gov This suggests that the core bicyclic structure shared by benzoxazoles is amenable to modifications that can produce potent antioxidant effects.

Compound/Derivative Reported Antioxidant Activity Potential Mechanism
Various Benzoxazole DerivativesAntioxidant properties observed in several studies. mdpi.comRadical scavenging, modulation of oxidative stress enzymes.
Benzothiazole (B30560) DerivativesMultifunctional antioxidant and photoprotective agents. nih.govFree radical scavenging, UV filtering.

Receptor Agonism (e.g., GPR40)

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion. nih.govnih.gov Agonists of GPR40 enhance the release of insulin from pancreatic β-cells in a glucose-dependent manner. The development of synthetic GPR40 agonists has been an active area of research, with a focus on identifying molecules that can mimic the effects of endogenous fatty acid ligands.

While there is no direct evidence to suggest that this compound acts as a GPR40 agonist, the structural features of known agonists often include a carboxylic acid moiety, which is present in the parent acid of the subject compound. This acidic group is typically crucial for interacting with key residues in the receptor's binding pocket. Structure-activity relationship (SAR) studies of various GPR40 agonists have revealed the importance of an acidic head group, a central hydrophobic body, and a terminal lipophilic tail. nih.govbohrium.com The 5-chlorobenzo[d]oxazole-2-carboxylate structure provides the acidic head and a hydrophobic core. The potential for this scaffold to be developed into a GPR40 agonist would depend on further modifications to optimize its interaction with the receptor.

Receptor Function Therapeutic Relevance of Agonism
GPR40 (FFAR1)Potentiates glucose-stimulated insulin secretion.Treatment of type 2 diabetes.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs has emerged as a key strategy in the development of anticancer therapies. HDAC inhibitors typically possess a pharmacophore model consisting of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. nih.govnih.gov

The design of novel HDAC inhibitors has explored a wide variety of heterocyclic scaffolds for the cap group. While studies specifically investigating 5-chlorobenzoxazole (B107618) derivatives as HDAC inhibitors are limited, the general structure of benzoxazole could potentially serve as a cap group. Research on other nitrogen-containing heterocycles, such as benzimidazoles, has led to the discovery of potent HDAC inhibitors. nih.gov

In the context of this compound, the benzoxazole moiety could function as the cap group. The 5-chloro substituent would influence the hydrophobic and electronic interactions with the enzyme surface. However, for this compound to act as a classical HDAC inhibitor, it would likely require modification to incorporate a suitable zinc-binding group and a linker of appropriate length. For example, the carboxylate group could potentially chelate the zinc ion in the active site, but its direct attachment to the benzoxazole ring may not provide the optimal geometry for potent inhibition. Further derivatization would be necessary to explore the potential of the 5-chlorobenzoxazole scaffold in the design of effective HDAC inhibitors.

Enzyme Class Function Therapeutic Relevance of Inhibition
Histone Deacetylases (HDACs)Regulate gene expression through deacetylation of histones and other proteins.Anticancer therapy.

Computational and Theoretical Investigations of Sodium 5 Chlorobenzo D Oxazole 2 Carboxylate

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of a novel compound to a biological target.

Prediction of Binding Affinities and Modes

While specific binding affinity data for Sodium 5-chlorobenzo[d]oxazole-2-carboxylate is not available, molecular docking studies on similar heterocyclic compounds, such as 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, have been performed to predict their binding interactions with protein targets. For this compound, a typical molecular docking study would involve preparing a 3D model of the compound and docking it into the active site of a known protein target. The results would be analyzed based on scoring functions that estimate the binding energy, with lower scores generally indicating a more favorable interaction. The binding mode would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Identification of Putative Drug Targets (e.g., M. tuberculosis HisG)

Computational approaches are instrumental in identifying potential protein targets for novel compounds. For instance, molecular docking studies on N-Arylalkylbenzo[d]thiazole-2-carboxamides have suggested M. tuberculosis HisG as a putative drug target. researchgate.net HisG is an ATP phosphoribosyltransferase, an enzyme involved in the histidine biosynthesis pathway, making it a potential target for the development of new anti-tuberculosis agents. A similar in silico approach could be applied to this compound to screen it against a library of biological targets, including those from Mycobacterium tuberculosis, to identify potential therapeutic applications.

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are used to investigate the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular properties and reactivity.

Elucidation of Reaction Mechanisms

Quantum chemical calculations can be employed to elucidate reaction mechanisms by modeling the transition states and intermediates of a chemical reaction. For example, in the synthesis of oxazoles from carboxylic acids, a plausible reaction mechanism involving the formation of an acylpyridinium salt intermediate has been proposed. nih.gov For this compound, DFT calculations could be used to study its synthesis, stability, and potential degradation pathways by calculating the energies of the reactants, products, and transition states.

Conformational Analysis and Electronic Structure

Conformational analysis helps in understanding the three-dimensional arrangement of atoms in a molecule, which is crucial for its biological activity. DFT studies on compounds containing oxazole (B20620) rings have been used to determine their preferred conformations and the distribution of electron density. nih.gov For this compound, such calculations would reveal the most stable conformer and provide information about its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information is valuable for predicting the molecule's reactivity and its ability to participate in various chemical reactions. The electronic structure of similar triazole-carboxylic acids has been investigated using DFT calculations to understand their spatial and electronic properties. researchgate.net

In Silico Screening and Virtual Ligand Design

In silico screening involves the use of computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach accelerates the drug discovery process by prioritizing compounds for further experimental testing.

Virtual ligand design, on the other hand, involves the design of novel molecules that are predicted to have high affinity and selectivity for a specific target. While no specific in silico screening or virtual ligand design studies involving this compound were found, the benzoxazole (B165842) scaffold is a common motif in medicinal chemistry. Therefore, this compound could be included in virtual screening libraries for various drug targets. Furthermore, the structure of this compound could serve as a starting point for the design of new, more potent ligands by modifying its functional groups to optimize interactions with a target's binding site, a process that is often guided by molecular docking and other computational tools. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the structural requirements for biological activity. jocpr.commdpi.com For benzoxazole derivatives, including structures similar to this compound, QSAR studies have been pivotal in elucidating the key molecular features that govern their therapeutic effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org These properties are quantified by molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, QSAR models are developed to correlate these descriptors with the observed biological activities. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for this class of compounds. These techniques provide a deeper understanding of the steric and electrostatic interactions between the benzoxazole derivatives and their biological targets.

A crucial aspect of QSAR modeling is rigorous validation to ensure the robustness and predictive capability of the developed models. jocpr.com This is typically achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. nih.gov The statistical quality of a QSAR model is assessed by several parameters, including the squared correlation coefficient (r²), the squared cross-validation coefficient (q²), and the predictive squared correlation coefficient (r²pred) for the external test set.

Several QSAR studies have been conducted on benzoxazole derivatives to explore their potential as anticancer and antimicrobial agents. These studies have successfully identified key structural features that influence their biological activity.

For instance, 3D-QSAR studies on a series of benzoxazole derivatives as potential anticancer agents have been performed. nih.gov These studies utilized CoMFA and CoMSIA to develop models for predicting the inhibitory activity against various cancer cell lines, such as HepG2, HCT-116, and MCF-7. nih.gov The generated models demonstrated good predictive ability, as indicated by their statistical parameters. nih.gov

Similarly, QSAR models have been developed for benzoxazole derivatives to understand their anti-inflammatory and antioxidant activities. x-mol.net These models have helped in identifying the structural requirements for these pharmacological profiles and have guided the design of new, more potent derivatives. x-mol.net The findings from such studies provide valuable insights for designing novel compounds with enhanced biological activities. x-mol.net

The following tables summarize the results from representative QSAR studies on benzoxazole derivatives, showcasing the statistical validation of the models and the range of biological activities observed.

Statistical Validation of 3D-QSAR Models for Anticancer Activity of Benzoxazole Derivatives
ModelCell Liner²pred
CoMFAHepG20.509N/A0.5128
CoMSIAHepG20.711N/A0.6198
CoMFAHCT-1160.574N/A0.5597
CoMSIAHCT-1160.531N/A0.5804
CoMFAMCF-70.568N/A0.5057
CoMSIAMCF-70.669N/A0.6577

Applications of Sodium 5 Chlorobenzo D Oxazole 2 Carboxylate in Chemical Research

Utility as a Research Chemical and Reagent in Organic Synthesis

Sodium 5-chlorobenzo[d]oxazole-2-carboxylate serves as a versatile research chemical and reagent in the field of organic synthesis. The benzoxazole (B165842) core is a privileged scaffold in medicinal chemistry, and this particular derivative, featuring a chlorine atom and a sodium carboxylate group, offers specific advantages for synthetic transformations. The carboxylate group can be strategically employed in various reactions, including decarboxylation to generate a reactive intermediate or as a directing group in substitution reactions on the benzoxazole ring system.

The presence of the chlorine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. This dual functionality makes this compound a valuable tool for chemists seeking to synthesize libraries of substituted benzoxazoles for screening and optimization in various research endeavors.

Intermediacy in the Synthesis of Complex Organic Molecules

The structural framework of this compound makes it an important intermediate in the multi-step synthesis of more complex organic molecules. Its benzoxazole core is a common feature in many biologically active compounds. Synthetic chemists can utilize this pre-formed heterocyclic system to streamline the synthesis of target molecules, avoiding the need to construct the benzoxazole ring from acyclic precursors in later stages of a synthetic sequence.

For instance, the carboxylate group can be converted into other functional groups, such as amides, esters, or alcohols, which can then participate in further bond-forming reactions to build up the complexity of the molecule. The strategic manipulation of the functional groups on the this compound backbone allows for the efficient and convergent synthesis of intricate molecular targets.

Contribution to Medicinal Chemistry Research and Drug Discovery Efforts

The benzoxazole nucleus is a well-established pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound, as a readily available starting material, plays a significant role in the exploration of new medicinal agents based on this scaffold.

Medicinal chemists utilize this compound to synthesize series of novel benzoxazole derivatives by modifying the carboxylate group and by performing reactions at the chlorinated position. These derivatives are then subjected to biological screening to identify compounds with promising therapeutic potential. The ability to systematically modify the structure of the parent compound allows for the investigation of structure-activity relationships (SAR), providing valuable insights into the molecular features required for a desired biological effect. This iterative process of synthesis and biological evaluation is a cornerstone of modern drug discovery, and this compound serves as a key starting point for such investigations.

Role in the Development of New Chemical Entities

The development of new chemical entities (NCEs) with novel mechanisms of action is a primary objective of pharmaceutical research. The unique chemical space occupied by derivatives of this compound makes it a valuable platform for the discovery of such NCEs. By incorporating this building block into larger and more complex molecules, researchers can access novel structural motifs that may interact with biological targets in previously unexplored ways.

The versatility of the benzoxazole scaffold, combined with the opportunities for diversification offered by the chloro and carboxylate functionalities of this specific derivative, enables the creation of compound libraries with significant structural diversity. The screening of these libraries against a variety of biological targets can lead to the identification of hit compounds, which can then be further optimized to develop NCEs with the potential to become next-generation therapeutics.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives has been an area of active research, with numerous methods developed over the years. rsc.org Traditional approaches often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. mdpi.com Future research is increasingly focused on the development of more efficient, sustainable, and versatile synthetic strategies.

Key areas for future exploration include:

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. This includes the use of greener catalysts, aqueous media, and energy-efficient techniques like microwave and ultrasound-assisted synthesis to produce benzoxazole derivatives. mdpi.comrsc.org These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and shorten reaction times. rsc.org

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in a single vessel, offer significant advantages in terms of operational simplicity and efficiency. rsc.orgresearchgate.net Future methodologies will likely focus on developing novel one-pot procedures for the synthesis of complex benzoxazole carboxylates from readily available starting materials. researchgate.net

Catalyst Development: The exploration of novel catalysts, including nanocatalysts, ionic liquids, and metal catalysts, continues to be a priority. rsc.orgrsc.org For instance, the use of a TiO2–ZrO2 catalyst has been reported for the synthesis of 2-aryl benzoxazoles, offering advantages like high yield and shorter reaction times. rsc.org Future work will likely involve designing highly efficient and reusable catalysts for the regioselective synthesis of specifically substituted benzoxazoles.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. Applying this technology to the synthesis of Sodium 5-chlorobenzo[d]oxazole-2-carboxylate and its analogs could lead to more efficient and reproducible manufacturing processes.

A comparison of traditional versus emerging synthetic approaches is summarized in the table below.

FeatureConventional MethodsEmerging Methodologies
Reaction Conditions Often require harsh conditions (e.g., strong acids, high temperatures)Milder conditions, ambient temperature
Solvents Often rely on volatile organic solventsUse of green solvents (e.g., water, ethanol), deep eutectic solvents (DES), or solvent-free conditions mdpi.comresearchgate.net
Energy Source Conventional heatingMicrowaves, ultrasound mdpi.com
Efficiency Can be multi-step with purification at each stageOne-pot reactions, cascade reactions, higher atom economy rsc.orgresearchgate.netnih.gov
Catalysts Homogeneous acids or basesHeterogeneous catalysts, nanocatalysts, biocatalysts for reusability and sustainability mdpi.comrsc.org

Advanced Mechanistic Studies of Biological Interactions

While numerous benzoxazole derivatives have demonstrated significant biological activity, a deep understanding of their molecular mechanisms of action is often lacking. researchgate.netjocpr.com Future research must prioritize advanced mechanistic studies to elucidate how these compounds interact with their biological targets.

Key research avenues include:

Target Identification and Validation: For many bioactive benzoxazoles, the precise molecular target remains unknown. Advanced chemical biology and proteomics approaches can be employed to identify the specific proteins or nucleic acids that this compound derivatives interact with.

Structural Biology: Elucidating the three-dimensional structure of benzoxazole derivatives in complex with their biological targets (e.g., via X-ray crystallography or cryo-electron microscopy) can provide invaluable insights into the binding mode. This information is critical for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogs.

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamic parameters of the interaction between the compound and its target. This provides a more detailed picture of the binding kinetics.

Cellular and In Vivo Imaging: Developing fluorescently tagged or radiolabeled versions of this compound can enable the visualization of its distribution, target engagement, and pharmacodynamic effects within living cells and organisms. For example, some benzoxazole-based platinum complexes have been studied for their photophysical properties in cancer cells. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.gov These computational tools can significantly accelerate the design and optimization of new drug candidates based on the 5-chlorobenzo[d]oxazole-2-carboxylate scaffold. nih.gov

Future applications of AI and ML in this area include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of novel benzoxazole derivatives. nih.govresearchgate.net This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. astrazeneca.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net By providing the model with the 5-chlorobenzo[d]oxazole-2-carboxylate core and a set of desired activity and property profiles, novel derivatives can be generated that are more likely to be successful.

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can identify the key structural features that govern the bioactivity of benzoxazole compounds, providing a deeper understanding of the SAR. researchgate.net

Personalized Medicine: In the long term, AI could be used to predict which patients are most likely to respond to a particular benzoxazole-based therapeutic by analyzing genomic and other biomarker data. nih.gov

AI/ML ApplicationDescriptionPotential Impact on Benzoxazole Research
High-Throughput Virtual Screening Rapidly screens large virtual libraries of compounds against a biological target. nih.govIdentifies novel, potent 5-chlorobenzo[d]oxazole-2-carboxylate derivatives from millions of virtual structures.
ADMET Prediction Predicts absorption, distribution, metabolism, excretion, and toxicity properties. nih.govReduces late-stage failures by flagging compounds with poor pharmacokinetic or safety profiles early on.
Generative Models Designs new molecules with specific desired characteristics. researchgate.netCreates innovative benzoxazole structures with optimized potency, selectivity, and drug-like properties.
Target Prediction Identifies potential biological targets for a given compound.Helps to elucidate the mechanism of action for existing bioactive benzoxazoles and identify new therapeutic applications.

Development of Derivatization Strategies for Enhanced Bioactivity

Systematic chemical modification, or derivatization, of the this compound structure is a cornerstone for enhancing its biological activity and optimizing its drug-like properties. Research has shown that substitutions at various positions of the benzoxazole ring can have a profound impact on pharmacological effects. mdpi.com

Future derivatization strategies will likely focus on:

Substitution at the C2-Position: The carboxylate group at the C2-position is a key feature. Transforming it into other functional groups like amides, esters, or hydrazides could modulate the compound's binding properties and cell permeability.

Modification of the Benzene (B151609) Ring: The chlorine atom at the C5-position is known to influence activity. nih.gov Exploring other substitutions (e.g., fluorine, trifluoromethyl, methoxy (B1213986) groups) at this and other positions (C4, C6, C7) can fine-tune the electronic and steric properties of the molecule to improve target interaction. nih.gov For instance, introducing a bromine atom at the C7-position has been shown to increase the activity of certain benzoxazolylalanine derivatives. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) is a common strategy in medicinal chemistry. For example, the benzoxazole ring itself can be considered a bioisostere of naturally occurring nucleic bases, which may facilitate interactions with biological polymers. jocpr.com Replacing the carboxylate group with other acidic moieties like a tetrazole could alter the compound's pKa and metabolic stability.

Conjugation: Linking the benzoxazole scaffold to other bioactive molecules, targeting moieties, or polymers could lead to prodrugs with improved delivery, cell-specific targeting, or enhanced efficacy.

Investigation of Multi-Targeting Approaches

Complex diseases such as cancer and inflammatory disorders often involve multiple biological pathways. researchgate.net Designing single molecules that can modulate several targets simultaneously—a multi-targeting approach—is an emerging and promising therapeutic strategy. researchgate.net The benzoxazole scaffold is well-suited for the development of such multi-target agents.

Future research in this domain should explore:

Dual-Target Inhibitors: There is potential to design derivatives of this compound that inhibit two distinct but related targets. For example, recent research has led to the discovery of benzoxazole derivatives that act as dual inhibitors of the immune checkpoints PD-1/PD-L1 and VISTA, which could offer a synergistic effect in cancer immunotherapy. nih.gov

Kinase Polypharmacology: Many kinases share structural similarities in their ATP-binding pockets. It may be possible to design benzoxazole derivatives that inhibit a specific profile of kinases involved in a particular disease, which could be more effective than inhibiting a single kinase.

Hybrid Molecules: This involves combining the 5-chlorobenzoxazole (B107618) pharmacophore with another distinct pharmacophore known to act on a different target. This can create a single molecule with a unique, dual-action mechanism.

By pursuing these future research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and more effective medicines.

Conclusion

Summary of Key Research Findings on Sodium 5-chlorobenzo[d]oxazole-2-carboxylate

Direct and extensive research specifically investigating the biological activities or therapeutic applications of this compound is limited in publicly available scientific literature. The compound is primarily identified as a chemical intermediate, utilized in synthetic organic chemistry and for research and development purposes. synhet.com Its significance is largely derived from its core chemical structure, the benzoxazole (B165842) ring, which is a well-established pharmacophore in medicinal chemistry.

The key information available for this compound is its basic chemical identity.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name sodium;5-chloro-1,3-benzoxazole-2-carboxylate
CAS Number 87876-97-9
PubChem CID 23720420

| Molecular Formula | C₈H₃ClNNaO₃ |

Research findings on closely related benzoxazole derivatives provide insight into the potential areas of interest for this compound's scaffold. The benzoxazole nucleus is a core component in numerous compounds exhibiting a wide array of pharmacological activities. jocpr.comindexcopernicus.com Modifications at the C-2 and C-5 positions of the benzoxazole ring, as seen in this compound, are known to be crucial for determining biological activity. globalresearchonline.net

Studies on other 5-chloro substituted benzoxazole derivatives have demonstrated notable antimicrobial properties. For instance, various synthesized derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been evaluated for antibacterial and antifungal activity. nih.gov Similarly, research into 2-arylbenzoxazole-5-acetic acid derivatives, which also feature a substituent at position 5, has indicated that this modification can enhance cytotoxic activity against certain cancer cell lines. core.ac.uk The broader class of benzoxazoles has been investigated for anti-inflammatory, analgesic, anticancer, and antimicrobial effects, making the core structure a privileged scaffold in drug discovery. jocpr.comnih.gov

Prospective Outlook for Benzoxazole-Based Research Initiatives

The benzoxazole moiety continues to be a focal point for significant research initiatives in medicinal chemistry due to its proven track record in a multitude of biologically active agents. indexcopernicus.com The future of research involving this heterocyclic system appears robust, with several promising avenues for exploration.

Given that this compound serves as a synthetic intermediate, its primary future role will likely be as a building block for the creation of more complex molecules. synhet.com Researchers can leverage the reactive carboxylate group and the specific 5-chloro substitution to design and synthesize novel series of compounds with potentially enhanced or novel pharmacological profiles.

Future research initiatives are likely to focus on:

Development of Novel Therapeutics: The established anticancer, antimicrobial, and anti-inflammatory properties of the benzoxazole scaffold will drive continued efforts to synthesize and screen new derivatives. nih.govmdpi.com The 5-chloro substitution, in particular, is a known modulator of activity and can be a key feature in designing new drug candidates.

Targeted Drug Design: With a greater understanding of the specific molecular targets of benzoxazole compounds, future work will involve more rational, structure-based drug design. This could involve creating derivatives of 5-chlorobenzo[d]oxazole-2-carboxylic acid that are highly selective for specific enzymes or receptors implicated in diseases like cancer or psoriasis. mdpi.com

Expansion of Biological Screening: While much is known about the antimicrobial and anticancer potential, systematic screening of 5-chlorobenzoxazole (B107618) derivatives against a wider range of biological targets, including viral proteins and enzymes involved in metabolic disorders, could uncover new therapeutic applications.

Green Synthesis Methodologies: A continuing trend in chemical research is the development of more environmentally friendly and efficient synthesis methods. Future studies will likely explore greener reaction conditions, such as microwave-assisted synthesis, for producing benzoxazole derivatives. researchgate.net

In essence, while this compound itself may not be the end-product in a therapeutic context, its underlying structure is of high strategic importance. It represents a valuable starting point for generating diverse chemical libraries, which are essential for discovering the next generation of benzoxazole-based drugs.

Q & A

Q. What are the optimal reaction conditions for synthesizing sodium 5-chlorobenzo[d]oxazole-2-carboxylate?

The synthesis typically involves ester hydrolysis of methyl 5-chlorobenzo[d]oxazole-2-carboxylate (CAS 27383-92-2) under alkaline conditions. For example, saponification with sodium hydroxide in aqueous methanol (1:1 v/v) at 60–80°C for 4–6 hours yields the sodium carboxylate salt. Post-reaction, the product is isolated via solvent removal under reduced pressure and purified by recrystallization from ethanol/water mixtures. Reaction progress can be monitored using TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, 0.1% formic acid in acetonitrile/water) .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) should show a singlet for the oxazole proton (δ ~8.2 ppm) and absence of the methyl ester peak (δ ~3.9 ppm) post-hydrolysis. 13^{13}C NMR confirms the carboxylate carbon at δ ~165 ppm.
  • Mass Spectrometry : ESI-MS in negative mode should display a molecular ion peak at m/z 198.57 [M–Na]^-.
  • Elemental Analysis : Expected C: 43.8%, H: 1.8%, N: 6.8%, Cl: 16.5% (theoretical values). Discrepancies in spectral data may arise from residual solvents or incomplete hydrolysis, necessitating iterative purification .

Q. What purification strategies are effective for this compound?

Common methods include:

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials.
  • Ion-Exchange Chromatography : Dowex 50WX8 resin to eliminate residual sodium ions or byproducts.
  • Reverse-Phase HPLC : For high-purity requirements (>99%), employ a C18 column with gradient elution (water to acetonitrile). Crude yields often exceed 80%, but purity ≥95% requires rigorous post-synthetic processing .

Advanced Research Questions

Q. How does the sodium carboxylate form influence the compound’s stability in aqueous solutions?

The sodium salt exhibits superior water solubility compared to its methyl ester precursor. However, prolonged storage in aqueous media (pH > 9) may lead to oxazole ring hydrolysis, detectable via UV-Vis (loss of λmax at 275 nm) or 1^1H NMR (emergence of amine protons). Stability studies under varying pH (2–12) and temperature (4–37°C) are critical for applications in biological buffers .

Q. What role does this compound play in synthesizing bioactive heterocycles?

The carboxylate group acts as a directing moiety in transition-metal-catalyzed cross-coupling reactions. For instance, Pd-mediated Suzuki coupling with aryl boronic acids generates 5-aryl-substituted benzooxazole derivatives, which are evaluated for antimicrobial or anticancer activity. Mechanistic studies (e.g., DFT calculations) suggest the chlorine atom enhances electrophilicity at the oxazole C2 position, facilitating nucleophilic attack .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

For example, methyl 5-bromobenzo[d]isoxazole-3-carboxylate shows higher antimicrobial activity than the chloro analog due to bromine’s stronger electron-withdrawing effect. Systematic SAR studies should include:

  • In Vitro Assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
  • Computational Modeling : Docking studies to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase).
  • Metabolic Stability : Microsomal half-life measurements to assess pharmacokinetic differences .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies : Measure IC50 values using spectrophotometric assays (e.g., NADH oxidation for dehydrogenase inhibition).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the carboxylate and the enzyme active site.
  • X-Ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonding with catalytic residues). Contradictions in inhibition data may arise from assay conditions (e.g., ionic strength affecting sodium carboxylate solubility) .

Q. How can researchers optimize the compound’s synthetic scalability without compromising purity?

  • Flow Chemistry : Continuous hydrolysis of methyl ester precursors in a microreactor (residence time: 10–15 minutes) improves yield (≥90%) and reduces byproducts.
  • Green Chemistry : Replace methanol with cyclopentyl methyl ether (CPME) as a safer solvent.
  • Process Analytical Technology (PAT) : In-line FTIR monitors ester-to-carboxylate conversion in real time .

Methodological Considerations

  • Contradiction Analysis : Conflicting NMR data (e.g., unexpected splitting of oxazole protons) may indicate tautomerism or residual solvent effects. Use 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Biological Assay Design : Include sodium chloride controls to account for ionic strength effects on the carboxylate’s activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-chlorobenzo[d]oxazole-2-carboxylate
Reactant of Route 2
Sodium 5-chlorobenzo[d]oxazole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.